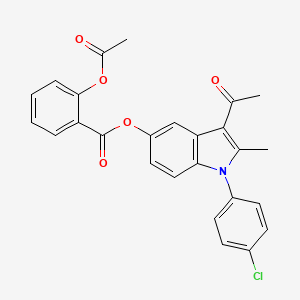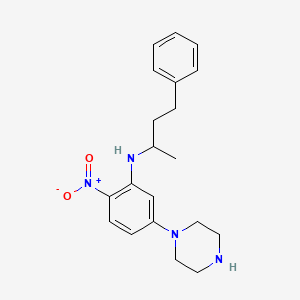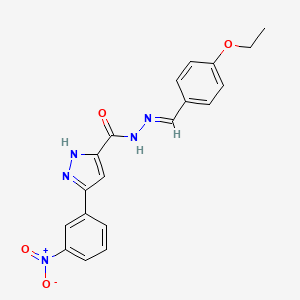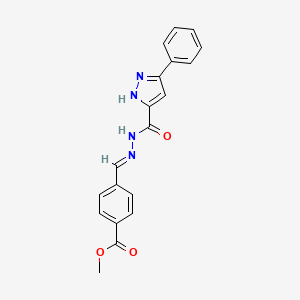![molecular formula C21H16N2O2 B11675298 N'-[(E)-anthracen-9-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11675298.png)
N'-[(E)-anthracen-9-ylmethylidene]-2-methylfuran-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N’-[(E)-antracén-9-ilmetilideno]-2-metilfurano-3-carbohidrazida es un compuesto orgánico complejo que presenta una porción de antraceno unida a un anillo de furano mediante un enlace de hidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N’-[(E)-antracén-9-ilmetilideno]-2-metilfurano-3-carbohidrazida generalmente implica la reacción de condensación entre el antraceno-9-carbaldehído y la 2-metilfurano-3-carbohidrazida. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo durante varias horas. El progreso de la reacción se puede monitorear mediante cromatografía en capa fina (TLC), y el producto generalmente se purifica por recristalización a partir de una mezcla de solventes adecuada .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para la N’-[(E)-antracén-9-ilmetilideno]-2-metilfurano-3-carbohidrazida no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando solventes y reactivos de calidad industrial, y empleando reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La N’-[(E)-antracén-9-ilmetilideno]-2-metilfurano-3-carbohidrazida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en aminas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de antraceno y furano.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan generalmente.
Sustitución: Los agentes halogenantes como el bromo (Br₂) y los agentes clorantes como el cloruro de tionilo (SOCl₂) se emplean comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido antraceno-9-carboxílico, mientras que la reducción podría producir derivados de la antracén-9-ilmetilamina.
Aplicaciones Científicas De Investigación
La N’-[(E)-antracén-9-ilmetilideno]-2-metilfurano-3-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas orgánicas más complejas.
Biología: Se ha investigado su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su potencial como agente terapéutico debido a sus características estructurales únicas.
Industria: Se utiliza en el desarrollo de materiales electrónicos orgánicos, como diodos emisores de luz orgánica (OLED) y transistores de efecto de campo orgánico (OFET)
Mecanismo De Acción
El mecanismo de acción de la N’-[(E)-antracén-9-ilmetilideno]-2-metilfurano-3-carbohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse al ADN, las proteínas y las enzimas, potencialmente inhibiendo su función. Esta interacción puede interrumpir los procesos celulares, lo que lleva a sus efectos biológicos observados. Las vías y los objetivos moleculares exactos aún están en investigación, pero los estudios preliminares sugieren la participación en las vías del estrés oxidativo y la inducción de la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
- Antracén-9-ilmetilen-(3,4-dimetilisoxazol-5-il)amina
- N-(Antracén-9-ilmetil)-N-metil-2-(fenilsulfonil)etanamina
Singularidad
La N’-[(E)-antracén-9-ilmetilideno]-2-metilfurano-3-carbohidrazida es única debido a su combinación de una porción de antraceno con un anillo de furano, unidos mediante un grupo hidrazida. Esta estructura imparte propiedades electrónicas y estéricas distintas, lo que la hace adecuada para aplicaciones específicas en ciencia de materiales y química medicinal. En comparación con compuestos similares, ofrece un equilibrio único de estabilidad y reactividad, que puede ser ventajoso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C21H16N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C21H16N2O2/c1-14-17(10-11-25-14)21(24)23-22-13-20-18-8-4-2-6-15(18)12-16-7-3-5-9-19(16)20/h2-13H,1H3,(H,23,24)/b22-13+ |
Clave InChI |
BKQJRAUZOKDRHA-LPYMAVHISA-N |
SMILES isomérico |
CC1=C(C=CO1)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canónico |
CC1=C(C=CO1)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675215.png)
![(2E)-2-(3-bromo-4-ethoxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675229.png)

![N'-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11675246.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11675259.png)

![Methyl 3-{[4-(acetylsulfamoyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11675282.png)
![(5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11675283.png)

![Ethyl 6-ethyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11675294.png)
![2-amino-5-hydroxy-4-(pyridin-4-yl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11675304.png)
![3-(Benzylamino)-5-(3-toluidino)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11675317.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11675324.png)
